6-(Dichloroamino)hexanoic acid
Description
6-(Dichloroamino)hexanoic acid is a hexanoic acid derivative substituted with a dichloroamino (-NCl₂) group at the terminal (6th) carbon position. This compound is structurally analogous to other tertiary amino-substituted hexanoic acids, such as 6-(dimethylamino)hexanoic acid (C₈H₁₇NO₂, MW: 159.23 g/mol) , but features chlorine atoms replacing methyl groups on the amino moiety.
Properties
CAS No. |
59384-08-6 |
|---|---|
Molecular Formula |
C6H11Cl2NO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
6-(dichloroamino)hexanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c7-9(8)5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) |
InChI Key |
NCBJPMUVPYNQGI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCN(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dichloroamino)hexanoic acid typically involves the chlorination of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with thionyl chloride to form the corresponding acid chloride, followed by the introduction of the dichloroamino group using dichloramine. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 6-(Dichloroamino)hexanoic acid may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
General Reactivity Profile
6-(Dichloroamino)hexanoic acid contains two reactive sites:
-
Carboxylic acid group (–COOH): Prone to acid-base reactions, esterification, and nucleophilic substitutions.
-
Dichloroamino group (–NCl₂): Likely susceptible to hydrolysis, substitution, or elimination due to the electronegative chlorine substituents.
Acid-Base Reactions
The carboxylic acid group can deprotonate to form carboxylate anions under basic conditions:
This reactivity is consistent with hexanoic acid derivatives .
Esterification
The –COOH group reacts with alcohols to form esters, a common reaction for carboxylic acids :
Key factors : Acid catalysis (e.g., H₂SO₄) and elevated temperatures.
Nucleophilic Substitution at the Dichloroamino Group
The –NCl₂ moiety may undergo substitution with nucleophiles (e.g., water, amines):
This parallels hydrolysis pathways observed in chlorinated amines .
Oxidation Reactions
The dichloroamino group could oxidize under strong oxidizing conditions, forming nitro or nitroso derivatives. For example:
Similar oxidations are documented for amino acids using peroxides .
Condensation Reactions
The amino group (after dechlorination) might participate in peptide bond formation or Schiff base synthesis. For example:
This aligns with reactivity patterns of ε-aminocaproic acid derivatives .
Thermal Decomposition
At elevated temperatures, the dichloroamino group may decompose, releasing HCl:
Thermal instability is typical for chlorinated amines .
Research Limitations and Gaps
-
No direct experimental data on 6-(dichloroamino)hexanoic acid were found in the provided sources.
-
Predictions rely on analogous compounds (e.g., ε-aminocaproic acid, chlorinated amines).
-
Further studies are needed to validate these pathways experimentally.
Scientific Research Applications
6-(Dichloroamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as antifibrinolytic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Dichloroamino)hexanoic acid involves its interaction with molecular targets, such as enzymes and proteins. The dichloroamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in fibrinolysis and coagulation.
Comparison with Similar Compounds
The biological and physicochemical properties of 6-(Dichloroamino)hexanoic acid can be inferred through comparisons with structurally similar compounds, as detailed below:
Substituent Effects on Physicochemical Properties
Key Observations :
- Hydrogen Bonding: Unlike morpholine (which has an ethereal oxygen), the dichloroamino group lacks hydrogen bond acceptor sites, which may reduce solubility in aqueous environments .
- Steric Effects : The larger van der Waals radius of chlorine vs. hydrogen or methyl groups may hinder interactions with biological targets .
Stability and Reactivity
- Chlorine’s electron-withdrawing effect could increase the acidity of the carboxylic acid group compared to dimethylamino or morpholino derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
